molecular formula C21H18N4O2 B2537278 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1260924-98-8

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

Cat. No.: B2537278
CAS No.: 1260924-98-8
M. Wt: 358.401
InChI Key: IEGZNJHBOZKJRD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and a pyrrole moiety linked via a methylene bridge to an N-phenylacetamide scaffold. The 1,2,4-oxadiazole ring is a pharmacologically relevant heterocycle known for its metabolic stability and hydrogen-bonding capabilities, while the pyrrole and acetamide groups enhance solubility and target-binding interactions . The compound’s molecular formula is C23H21N4O2 (molecular weight: 386.45 g/mol), as inferred from structurally analogous derivatives in the literature . Its synthesis typically involves multi-step reactions, including cyclocondensation of amidoximes with carboxylic acid derivatives and subsequent coupling with pyrrole intermediates under catalytic conditions .

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-9-11-16(12-10-15)20-23-21(27-24-20)18-8-5-13-25(18)14-19(26)22-17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGZNJHBOZKJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions. The resulting 1,2,4-oxadiazole intermediate is then coupled with a pyrrole derivative through a series of condensation reactions. The final step involves the acylation of the pyrrole ring with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C18H18N4O
  • Molecular Weight: 306.36 g/mol
  • CAS Number: 1029727-56-7

Pharmacological Applications

Anticancer Activity:

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide have been tested against various cancer cell lines. A recent study demonstrated that oxadiazole derivatives can inhibit tumor growth effectively, with percent growth inhibitions (PGIs) reaching up to 86% against specific cancer types such as SNB-19 and OVCAR-8 .

Mechanism of Action:

The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. The interaction of oxadiazoles with DNA and proteins is an area of ongoing research, aiming to elucidate specific mechanisms.

Agricultural Applications

Pesticidal Activity:

Oxadiazole derivatives have shown promise as agrochemicals, particularly as pesticides and herbicides. Their efficacy against various pests and pathogens has been documented, indicating potential for use in crop protection. Studies have indicated that certain oxadiazole compounds can effectively control fungal pathogens, enhancing crop yields .

Material Science Applications

Polymer Chemistry:

The incorporation of oxadiazole units into polymer matrices has been explored for developing materials with enhanced thermal stability and optical properties. These materials can be utilized in applications ranging from electronic devices to sensors due to their unique electronic characteristics.

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated the synthesis and biological evaluation of N-Aryl oxadiazole derivatives. Among these, a compound similar to 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide exhibited significant cytotoxicity against several cancer cell lines with IC50 values indicating strong potential for further development .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of oxadiazole derivatives were evaluated for their antifungal activity against common agricultural pathogens. The results indicated that these compounds could serve as effective alternatives to traditional fungicides, providing a dual benefit of pest control with reduced environmental impact .

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the oxadiazole, pyrrole, or acetamide moieties, leading to variations in physicochemical properties, bioactivity, and target selectivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide C23H21N4O2 386.45 4-methylphenyl oxadiazole, unsubstituted phenyl acetamide, pyrrole linkage
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS 1261000-91-2) C23H22N4O2 386.45 2-ethylphenyl acetamide substituent; increased lipophilicity
N-[4-(dimethylamino)phenyl]-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide (P019-1361) C24H23N5O2S 445.54 Pyridinylsulfanyl linker; dimethylamino group enhances solubility
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide (S333-0436) C23H20N4O4 416.44 Benzodioxolyl oxadiazole substituent; potential for enhanced π-π stacking interactions

Key Findings :

The dimethylamino group in P019-1361 enhances solubility via protonation at physiological pH, making it more suitable for oral administration .

Bioactivity and Target Interactions: The benzodioxolyl oxadiazole in S333-0436 may enhance binding to aromatic residues in enzyme active sites (e.g., kinases or proteases) due to extended π-π interactions .

Synthetic Complexity :

  • Derivatives with sulfanyl linkers (e.g., P019-1361) require additional steps for thiol coupling, increasing synthetic complexity compared to direct acetamide formation .

Metabolic Stability :

  • The 1,2,4-oxadiazole ring in all analogs resists hydrolysis under physiological conditions, ensuring metabolic stability. Substitutents like benzodioxole (S333-0436) may further slow oxidative degradation .

Biological Activity

The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a member of the oxadiazole family and has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is C19H19N3OC_{19}H_{19}N_3O, with a molecular weight of approximately 305.38 g/mol. The structure includes an oxadiazole ring, which is often associated with various bioactive properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. A study highlighted that derivatives of oxadiazole showed potent cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value lower than that of the reference drug doxorubicin in both Bcl-2 Jurkat and A-431 cell lines, suggesting strong potential for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored in several studies. A review on oxadiazole derivatives reported that certain analogs exhibited considerable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups significantly enhances antimicrobial potency .

Anticonvulsant Activity

Some derivatives of pyrrole and oxadiazole have shown anticonvulsant activity in animal models. For example, compounds similar to 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide were tested for their ability to reduce seizure activity in induced models, demonstrating a potential mechanism involving modulation of neurotransmitter systems .

The mechanisms through which 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis in cancer cells or neurotransmission in the central nervous system.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer properties of oxadiazole derivatives; found significant cytotoxicity against multiple cancer cell lines with IC50 values lower than doxorubicin .
Study 2 Evaluated antimicrobial activity; certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
Study 3 Assessed anticonvulsant effects in animal models; demonstrated reduction in seizure frequency and severity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical route involves refluxing equimolar concentrations of precursors (e.g., oxazol-5(4H)-one derivatives and hydroxyacetamide intermediates) with pyridine and zeolite catalysts (Y-H) at 150°C for 5 hours. Post-reaction, distillation of excess pyridine and recrystallization from ethanol yields the product. Optimization may include adjusting catalyst loading, solvent polarity, or reaction time to improve yield and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement) is essential for resolving molecular geometry, particularly for the oxadiazole and pyrrole moieties . Spectroscopic methods like NMR (for proton environment analysis) and mass spectrometry (for molecular weight confirmation) are complementary. Fluorometric studies can assess electronic properties of aromatic systems .

Q. What are the challenges in achieving regioselectivity during 1,2,4-oxadiazole ring formation, and how are they addressed?

  • Methodological Answer : Regioselectivity issues arise from competing cyclization pathways. Using sterically hindered catalysts (e.g., zeolites) or controlled temperature gradients during reflux can favor the desired 1,2,4-oxadiazole configuration. Click chemistry approaches with azide-alkyne cycloadditions may offer alternative routes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the enhancement of biological activity in derivatives of this compound?

  • Methodological Answer : SAR analysis involves systematic substitution at the 4-methylphenyl or pyrrole positions. For example, introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring or modifying the acetamide side chain can improve binding affinity to targets like 5-lipoxygenase-activating protein (FLAP). In vitro IC50 assays in human whole blood validate potency .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability or metabolic stability. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and species-specific pharmacokinetic profiling (e.g., murine vs. human whole blood) can clarify mechanisms. Molecular dynamics simulations may predict metabolite interference .

Q. How can flow chemistry and design of experiments (DoE) improve synthesis scalability?

  • Methodological Answer : Flow reactors enable precise control over reaction parameters (residence time, temperature), reducing side reactions. DoE approaches optimize variables (catalyst concentration, flow rate) via statistical modeling, enhancing reproducibility. For example, Omura-Sharma-Swern oxidation in flow systems improves yield in diazomethane synthesis, a relevant analog .

Q. What computational tools predict the pharmacokinetic properties of derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties affecting solubility and LogP. Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like FLAP. ADMET predictors (e.g., SwissADME) assess human clearance rates and cytochrome P450 interactions, prioritizing derivatives with low metabolic liability .

Q. How do crystallographic refinement programs like SHELXL address challenges in structural analysis?

  • Methodological Answer : SHELXL handles twinned data or high thermal motion by refining anisotropic displacement parameters and applying restraints to bond lengths/angles. For macromolecular applications, SHELXPRO interfaces with cryo-EM or high-resolution data to resolve disorder in flexible regions (e.g., the acetamide side chain) .

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